molecular formula C13H10Cl2O3S B2592899 Phenyl 4,5-dichloro-2-methylbenzenesulfonate CAS No. 1018157-54-4

Phenyl 4,5-dichloro-2-methylbenzenesulfonate

Cat. No. B2592899
CAS RN: 1018157-54-4
M. Wt: 317.18
InChI Key: XWRUDUMYLXTXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4,5-dichloro-2-methylbenzenesulfonate (PDCMBS) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis, particularly in the production of sulfonamides. PDCMBS is also known for its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical research.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Phenyl 4,5-dichloro-2-methylbenzenesulfonate serves as a valuable scaffold for designing novel drug candidates. Researchers can modify its structure to create derivatives with improved pharmacological properties. The compound’s aromatic ring and chlorine substituents contribute to its potential as an anticancer agent or other therapeutic agents .

Agrochemicals and Pesticides

The trifluoromethylpyridine moiety found in related compounds has applications in agrochemicals. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is an intermediate for synthesizing fluazifop, a widely used herbicide . Although not directly related to our compound, this highlights the broader utility of similar structures.

Carbonyl Source in Organic Synthesis

This compound can act as a mild and economic carbonyl source. It enables the selective synthesis of carbamates, symmetric ureas, and unsymmetrical ureas from amines under convenient conditions . This versatility makes it valuable in synthetic chemistry.

properties

IUPAC Name

phenyl 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRUDUMYLXTXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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